3-[(4-bromophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-bromophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a furan-2-ylcarbonyl group, and a diphenyl-dihydro-pyrrolone core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 4-bromoaniline and 1-phenyl-3-phenyl-4-(2-furoyl)-5-pyrazolone.
Reaction Conditions: These starting materials are dissolved in ethanol and refluxed for approximately 7 hours. During this time, the reaction mixture is maintained at a high temperature to facilitate the formation of the desired product.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring and the pyrrolone core can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(4-bromophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein binding.
Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-bromophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, it can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
- 3-[(4-methylphenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
Compared to its analogs, 3-[(4-bromophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can enhance the compound’s ability to participate in halogen bonding, a type of non-covalent interaction that can be crucial in biological systems.
Properties
Molecular Formula |
C27H19BrN2O3 |
---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
4-(4-bromoanilino)-3-(furan-2-carbonyl)-1,2-diphenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H19BrN2O3/c28-19-13-15-20(16-14-19)29-24-23(26(31)22-12-7-17-33-22)25(18-8-3-1-4-9-18)30(27(24)32)21-10-5-2-6-11-21/h1-17,25,29H |
InChI Key |
ROYJQLKWYQUYDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=C3)NC4=CC=C(C=C4)Br)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.